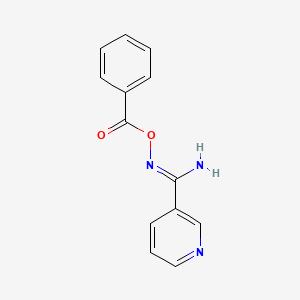

N'-(benzoyloxy)-3-pyridinecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzoyloxy)-3-pyridinecarboximidamide, also known as BPIC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPIC is a derivative of pyridinecarboximidamide, and its unique chemical structure makes it a promising candidate for various research applications. In

作用機序

The mechanism of action of N'-(benzoyloxy)-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cellular signaling pathways. N'-(benzoyloxy)-3-pyridinecarboximidamide has been shown to interact with the voltage-gated potassium channel, leading to the inhibition of channel activity. N'-(benzoyloxy)-3-pyridinecarboximidamide has also been shown to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways.

Biochemical and Physiological Effects

N'-(benzoyloxy)-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N'-(benzoyloxy)-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurobiology, N'-(benzoyloxy)-3-pyridinecarboximidamide has been shown to modulate the activity of ion channels, leading to changes in neuronal signaling. N'-(benzoyloxy)-3-pyridinecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

実験室実験の利点と制限

N'-(benzoyloxy)-3-pyridinecarboximidamide has several advantages for lab experiments, including its ability to selectively target specific cellular pathways and its potential for use in drug discovery. However, N'-(benzoyloxy)-3-pyridinecarboximidamide also has limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on N'-(benzoyloxy)-3-pyridinecarboximidamide, including the development of more efficient synthesis methods, the identification of new targets for N'-(benzoyloxy)-3-pyridinecarboximidamide, and the exploration of its potential applications in other areas of scientific research. N'-(benzoyloxy)-3-pyridinecarboximidamide has the potential to be a valuable tool for drug discovery and the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential applications.

合成法

N'-(benzoyloxy)-3-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of pyridinecarboximidamide with benzoyl chloride. The reaction results in the formation of N'-(benzoyloxy)-3-pyridinecarboximidamide, which can be purified through recrystallization. The purity of N'-(benzoyloxy)-3-pyridinecarboximidamide can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

科学的研究の応用

N'-(benzoyloxy)-3-pyridinecarboximidamide has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. N'-(benzoyloxy)-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. In neurobiology, N'-(benzoyloxy)-3-pyridinecarboximidamide has been studied for its ability to modulate the activity of ion channels, which play a crucial role in neuronal signaling. N'-(benzoyloxy)-3-pyridinecarboximidamide has also been used as a tool for drug discovery, as it can be used to screen for compounds that interact with specific targets.

特性

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(11-7-4-8-15-9-11)16-18-13(17)10-5-2-1-3-6-10/h1-9H,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGZDIAGXCTSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(phenylcarbonyl)oxy]pyridine-3-carboximidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)

![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)

![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)

![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)

![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)